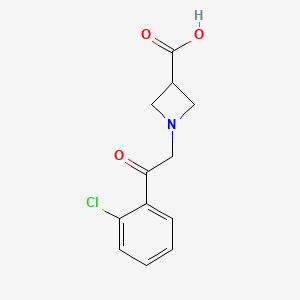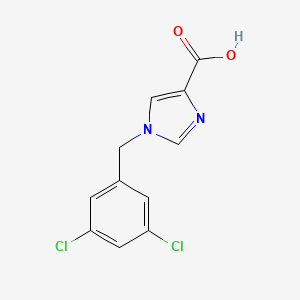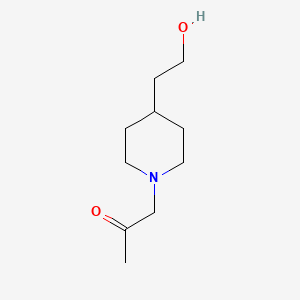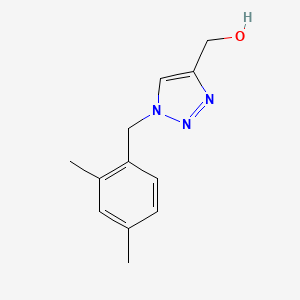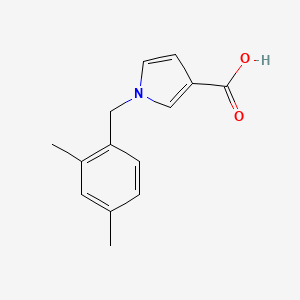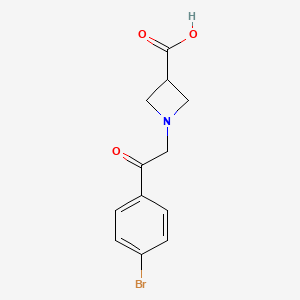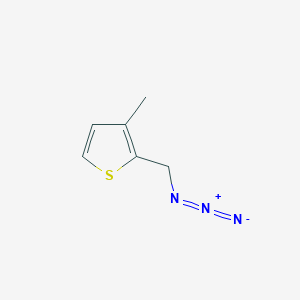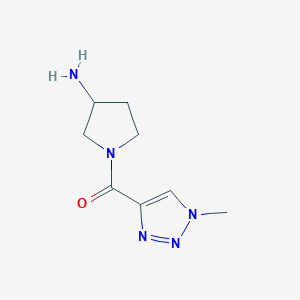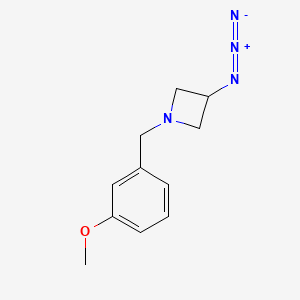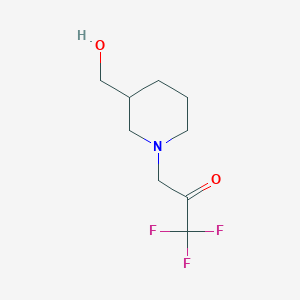
1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one
Descripción general
Descripción
1,1,1-Trifluoro-3-(3-(hydroxymethyl)piperidin-1-yl)propan-2-one (TFPP) is a fluorinated organofluorine compound which has been studied for a variety of applications in a wide range of scientific areas. TFPP is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and medicine. TFPP has been used in the synthesis of various compounds, as a solvent, and in the production of pharmaceuticals and medical devices.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Synthesis of Anticonvulsants
This compound serves as a precursor in the synthesis of hydroxyamides , which are explored for their anticonvulsant properties . The trifluoromethyl group may enhance the ability of these compounds to cross the blood-brain barrier, potentially leading to more effective treatments for epilepsy and other seizure disorders.
Photoreactive Probes: Studying GABA Receptor Antagonists
Researchers utilize this compound for creating photoreactive probes that can differentiate the binding sites of noncompetitive GABA receptor antagonists . This application is crucial for understanding the mechanisms of action of drugs targeting the GABAergic system.
Bioconjugation: Photoaffinity Labeling
The compound’s reactivity under light exposure makes it suitable for photoaffinity labeling . This technique is used to study protein-ligand interactions by covalently attaching a photoreactive group to a target molecule, which can then be cross-linked to a protein of interest upon UV irradiation .
Neuropharmacology: Inactivators of Cytochrome P450 2B6
The compound has been used to synthesize inactivators of human cytochrome P450 2B6 , an enzyme involved in the metabolism of several drugs. Inhibiting this enzyme can be useful in studying drug-drug interactions and in the development of new pharmacological agents.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-[3-(hydroxymethyl)piperidin-1-yl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c10-9(11,12)8(15)5-13-3-1-2-7(4-13)6-14/h7,14H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBWCEOWNPDGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




